molecular formula C12H13N3O2 B7852231 6-ethyl-2-(4-hydroxyanilino)-1H-pyrimidin-4-one

6-ethyl-2-(4-hydroxyanilino)-1H-pyrimidin-4-one

Cat. No.: B7852231
M. Wt: 231.25 g/mol
InChI Key: DOIPJNKGAJRDDN-UHFFFAOYSA-N
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Description

6-ethyl-2-(4-hydroxyanilino)-1H-pyrimidin-4-one is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique chemical structure and properties, which make it valuable in numerous applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-(4-hydroxyanilino)-1H-pyrimidin-4-one involves several steps, each requiring specific reaction conditions and reagents. The preparation method typically includes the use of high-purity starting materials and controlled reaction environments to ensure the desired product’s purity and yield. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the intended application and scale of production.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis processes that are optimized for efficiency and cost-effectiveness. These methods often include continuous flow reactions, automated systems, and stringent quality control measures to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2-(4-hydroxyanilino)-1H-pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can range from simple derivatives to complex molecules with enhanced properties .

Scientific Research Applications

6-ethyl-2-(4-hydroxyanilino)-1H-pyrimidin-4-one has a wide range of scientific research applications, making it a valuable compound in various fields :

    Chemistry: Used as a building block for synthesizing complex molecules and materials.

    Biology: Employed in studying biological processes and interactions at the molecular level.

    Medicine: Investigated for its potential therapeutic properties and as a drug candidate.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl-2-(4-hydroxyanilino)-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to these targets, modulating their activity, and influencing various biochemical processes . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

6-ethyl-2-(4-hydroxyanilino)-1H-pyrimidin-4-one can be compared with other similar compounds to highlight its unique properties and advantages. Some similar compounds include:

  • CID 63015
  • CID 63014
  • CID 66581

Uniqueness

What sets this compound apart from these similar compounds is its distinct chemical structure and the specific applications it is suited for. Its unique properties make it particularly valuable in certain research and industrial contexts, where other compounds may not be as effective .

Properties

IUPAC Name

6-ethyl-2-(4-hydroxyanilino)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-8-7-11(17)15-12(13-8)14-9-3-5-10(16)6-4-9/h3-7,16H,2H2,1H3,(H2,13,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIPJNKGAJRDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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